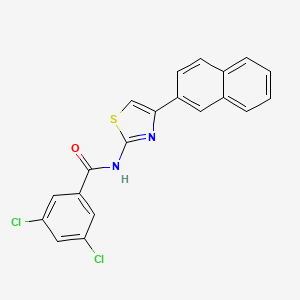

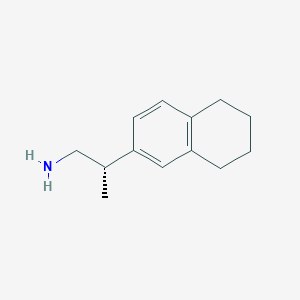

![molecular formula C16H19N5O2S B2802601 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)-3-furamide CAS No. 1115896-22-4](/img/structure/B2802601.png)

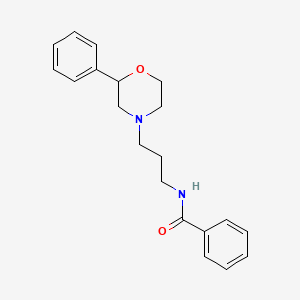

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)-3-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)-3-furamide, also known as DOF, is a compound that has been extensively studied for its potential pharmacological properties. DOF is a tricyclic compound that belongs to the family of benzodiazepines, which are known for their sedative, anxiolytic, and hypnotic effects.

Aplicaciones Científicas De Investigación

Anticancer Properties

This compound has shown promise as an anticancer agent. Researchers have designed, synthesized, and evaluated novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives derived from it. These derivatives exhibit DNA intercalation activities, making them potential candidates for cancer treatment . Specifically:

Antifungal Properties

The compound’s 1,2,4-triazole scaffold has been explored for antifungal applications. Researchers designed derivatives containing oxime ether and cyclopropyl moieties, aiming to inhibit sterol demethylase. Molecular docking studies guided the design process .

Targeting PCAF for Cancer Treatment

The compound’s bioisosteric modification led to the identification of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain. This finding suggests a potential therapeutic strategy for cancer treatment .

Mecanismo De Acción

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna, suggesting that these compounds may also target dna .

Mode of Action

The mode of action of these compounds is likely through DNA intercalation . DNA intercalation involves the insertion of molecules between the base pairs of the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death. This makes these compounds potential anticancer agents .

Biochemical Pathways

Dna intercalation can affect a variety of cellular processes, including dna replication and transcription, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles .

Result of Action

The result of the action of these compounds is likely the inhibition of cell proliferation. This is suggested by the anti-proliferative evaluations of similar compounds against HepG2, HCT-116, and MCF-7 cells .

Propiedades

IUPAC Name |

3-(1-methylsulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S/c1-10(2)17-13(22)8-9-20-14(23)11-6-4-5-7-12(11)21-15(20)18-19-16(21)24-3/h4-7,10H,8-9H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLIZEDDBASJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

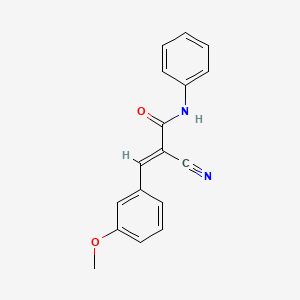

![1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one](/img/structure/B2802520.png)

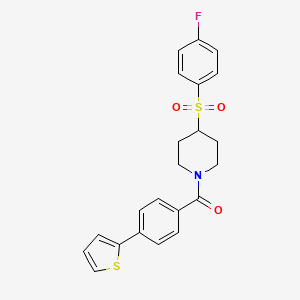

![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2802540.png)

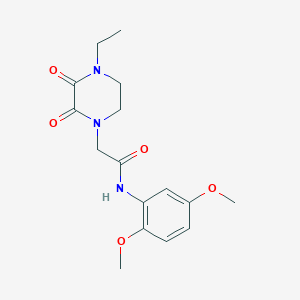

![4-((6-((2-amino-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2802541.png)